Viridicatin Viridicatin Viridicatin is a hydroxyquinolone that is 3-hydroxyuinolin-2(1H)-one which is substituted at position 4 by a phenyl groups. Isolated from the mycelium of several Penicillium species, it exhibits strong antibiotic activity against M. tuberculosis and also against B. subtilis, S. aureus and S. cerevisiae. It has a role as an antibacterial agent, a Penicillium metabolite, a marine metabolite and an Aspergillus metabolite. It is a conjugate acid of a viridicatin(1-).
Viridicatin is a natural product found in Penicillium cyclopium, Penicillium vulpinum, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 129-24-8
VCID: VC21015837
InChI: InChI=1S/C15H11NO2/c17-14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)16-15(14)18/h1-9,17H,(H,16,18)
SMILES: C1=CC=C(C=C1)C2=C(C(=O)NC3=CC=CC=C32)O
Molecular Formula: C15H11NO2
Molecular Weight: 237.25 g/mol

Viridicatin

CAS No.: 129-24-8

Cat. No.: VC21015837

Molecular Formula: C15H11NO2

Molecular Weight: 237.25 g/mol

* For research use only. Not for human or veterinary use.

Viridicatin - 129-24-8

Specification

Description Viridicatin is a hydroxyquinolone that is 3-hydroxyuinolin-2(1H)-one which is substituted at position 4 by a phenyl groups. Isolated from the mycelium of several Penicillium species, it exhibits strong antibiotic activity against M. tuberculosis and also against B. subtilis, S. aureus and S. cerevisiae. It has a role as an antibacterial agent, a Penicillium metabolite, a marine metabolite and an Aspergillus metabolite. It is a conjugate acid of a viridicatin(1-).
Viridicatin is a natural product found in Penicillium cyclopium, Penicillium vulpinum, and other organisms with data available.
CAS No. 129-24-8
Molecular Formula C15H11NO2
Molecular Weight 237.25 g/mol
IUPAC Name 3-hydroxy-4-phenyl-1H-quinolin-2-one
Standard InChI InChI=1S/C15H11NO2/c17-14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)16-15(14)18/h1-9,17H,(H,16,18)
Standard InChI Key QSRVMXWVVMILDI-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=C(C(=O)NC3=CC=CC=C32)O
Canonical SMILES C1=CC=C(C=C1)C2=C(C(=O)NC3=CC=CC=C32)O
Appearance White solid
Melting Point 268.0 °C

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